molecular formula C13H11NO B14641441 2-(Iminophenylmethyl)phenol CAS No. 54758-71-3

2-(Iminophenylmethyl)phenol

Cat. No.: B14641441
CAS No.: 54758-71-3
M. Wt: 197.23 g/mol
InChI Key: DOUQQEKNGVJESK-UHFFFAOYSA-N
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Description

2-(alpha-Iminobenzyl)phenol is an organic compound that features both phenolic and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(alpha-Iminobenzyl)phenol typically involves the condensation reaction between benzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{2-Aminophenol} \rightarrow \text{2-(alpha-Iminobenzyl)phenol} ]

Industrial Production Methods: While specific industrial production methods for 2-(alpha-Iminobenzyl)phenol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: 2-(alpha-Iminobenzyl)phenol can undergo oxidation reactions to form quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products:

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(alpha-Iminobenzyl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(alpha-Iminobenzyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the imine group can act as a nucleophile or electrophile in different reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

    Phenol: A simpler compound with only a hydroxyl group attached to a benzene ring.

    Benzaldehyde: Contains an aldehyde group attached to a benzene ring.

    2-Aminophenol: Contains both an amino and a hydroxyl group attached to a benzene ring.

Uniqueness: 2-(alpha-Iminobenzyl)phenol is unique due to the presence of both phenolic and imine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

CAS No.

54758-71-3

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(benzenecarboximidoyl)phenol

InChI

InChI=1S/C13H11NO/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,14-15H

InChI Key

DOUQQEKNGVJESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2O

Origin of Product

United States

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